

# Technical Support Center: Troubleshooting Strontium Memory Effects in MC-ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Strontium-86	
Cat. No.:	B083252	Get Quote

Welcome to the technical support center for troubleshooting memory effects in Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) for strontium (Sr) analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to strontium carryover, ensuring accurate and precise isotopic measurements.

# **Frequently Asked Questions (FAQs)**

Q1: What are the common symptoms of strontium memory effects in my MC-ICP-MS analysis?

A1: The primary symptoms of strontium memory effects include:

- Elevated Baselines: Higher than normal strontium signals in blank or rinse solutions.
- Poor Precision and Accuracy: Inaccurate and imprecise measurements of your samples and standards.
- Inaccurate Isotope Ratios: Skewed strontium isotope ratios due to residual strontium from previous high-concentration samples.
- Carryover Between Samples: The signal from a high-concentration sample affecting the subsequent low-concentration sample.
- Distorted Peak Shapes: Tailing peaks for strontium isotopes.[1]



Q2: What are the primary sources of strontium memory in an MC-ICP-MS system?

A2: Strontium memory can originate from various components of the sample introduction system. The most common sources are:

- Sample Introduction System: The nebulizer, spray chamber, and injector torch are primary sites for strontium deposition.
- Interface Cones: The sampler and skimmer cones are exposed to the plasma and can accumulate strontium deposits.[1][2]
- Tubing: Peristaltic pump tubing and sample uptake lines can adsorb strontium, which then slowly leaches out.
- Autosampler Probe: If not adequately rinsed, the autosampler probe can be a significant source of carryover.

Q3: How can I minimize strontium memory effects during my analytical sequence?

A3: To minimize memory effects, consider the following best practices:

- Analyze Samples from Low to High Concentration: When possible, arrange your sample queue to run lower concentration samples before higher concentration ones.
- Implement Rigorous Washout Procedures: Use an effective rinse solution and allow for sufficient washout time between samples. A typical starting point is a 2-5% nitric acid solution.
- Optimize Rinse Times: Empirically determine the necessary rinse time by monitoring the strontium signal in the rinse solution until it returns to a stable, low baseline.
- Use a Dedicated Rinse Port: If using an autosampler, dedicate a specific, clean rinse port to minimize cross-contamination.
- Regularly Maintain and Clean Components: Follow a routine maintenance schedule for cleaning the sample introduction system and interface cones.[1][2]

Q4: What are the recommended rinse solutions for effective strontium washout?



A4: The most common and effective rinse solution is dilute nitric acid (HNO<sub>3</sub>).

- Standard Rinse: A 2-5% (v/v) solution of high-purity nitric acid is typically effective for routine analyses.
- For Stubborn Memory: For persistent strontium memory, a slightly higher concentration of nitric acid (up to 10%) can be used for a short duration, followed by the standard rinse solution.
- Complex Matrices: If your samples are in a complex matrix, it is best to match the acid composition of your rinse solution to your sample matrix to ensure efficient cleaning.

# Troubleshooting Guides Issue 1: Persistently High Strontium Background

If you observe a consistently high strontium background that does not decrease with standard rinsing procedures, follow this guide.

Step 1: Identify the Source of Contamination

- Isolate the Sample Introduction System: Introduce the rinse solution directly into the nebulizer, bypassing the autosampler and uptake tubing. If the background drops, the contamination is likely in the autosampler probe or tubing.
- Check the Rinse Solution: Analyze a fresh batch of your rinse solution to ensure it is not contaminated.
- Inspect the Sample Introduction Components: Visually inspect the nebulizer, spray chamber, and torch for any visible deposits.

#### Step 2: Systematic Cleaning

If the source is not immediately obvious, a systematic cleaning of the sample introduction system is necessary. Follow the detailed cleaning protocols outlined in the "Experimental Protocols" section below. It is recommended to clean the components in the following order:

Peristaltic pump tubing and sample uptake lines.



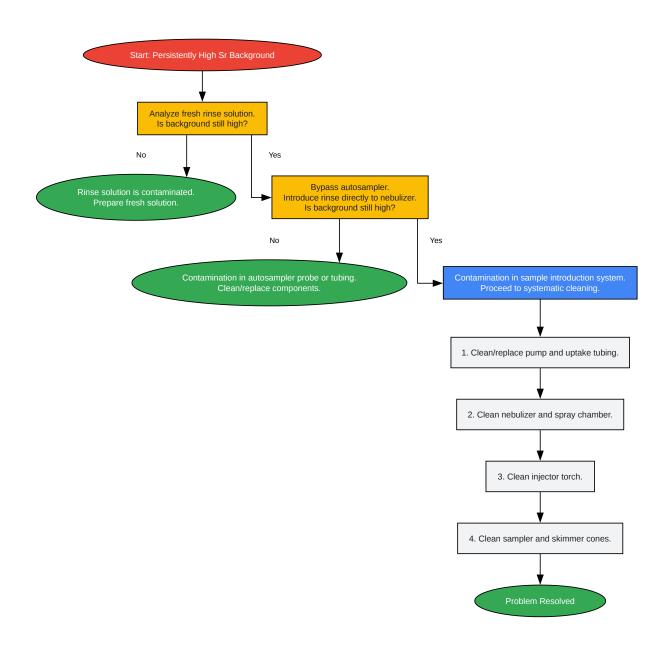




- Nebulizer and spray chamber.
- Injector torch.
- Sampler and skimmer cones.

Troubleshooting Flowchart for High Strontium Background





Click to download full resolution via product page

Caption: Troubleshooting workflow for high strontium background.



## **Issue 2: Sample-to-Sample Carryover**

If you observe that a high-concentration strontium sample is affecting the results of the subsequent sample, use this guide.

#### Step 1: Quantify the Carryover

- Analyze a high-concentration strontium standard.
- Immediately follow with a series of blank or rinse solution analyses.
- Monitor the strontium signal in the blanks to determine how many rinses and how much time is required for the signal to return to the baseline.

#### Step 2: Optimize Washout Parameters

- Increase Rinse Time: Extend the duration of the rinse step between samples in your analytical sequence.
- Increase Rinse Solution Flow Rate: A higher flow rate can more effectively remove adsorbed strontium.
- Use a More Aggressive Rinse Solution: If a 2-5% nitric acid rinse is insufficient, consider a brief rinse with a higher concentration, followed by your standard rinse to re-equilibrate the system.

#### Step 3: Evaluate Sample Introduction Components

- Tubing Material: Certain tubing materials can be more prone to adsorption. Consider testing different types of peristaltic pump tubing.
- Spray Chamber Design: Some spray chamber designs may have longer washout times than others.

# Experimental Protocols Protocol 1: Cleaning of Interface Cones (Sampler and Skimmer)



## Troubleshooting & Optimization

Check Availability & Pricing

This protocol describes a three-tiered approach to cleaning the interface cones, from a gentle clean for routine maintenance to a more aggressive procedure for significant contamination.

#### Materials:

- High-purity deionized water
- 2% Citranox solution (or equivalent laboratory detergent)
- 2-5% high-purity nitric acid (HNO<sub>3</sub>)
- Cotton swabs
- Ultrasonic bath
- Beakers

Procedure:

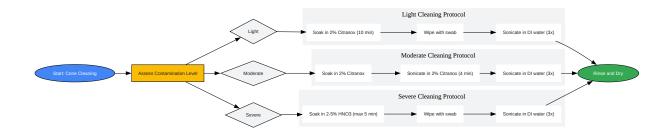


Cleaning Level	Step 1: Initial Rinse & Soak	Step 2: Mechanical Cleaning	Step 3: Sonication	Step 4: Final Rinse & Dry
Light (Routine)	Rinse cones with deionized water. Soak in 2% Citranox solution for 10 minutes.[3]	Gently wipe both sides of the cones with a cotton swab dipped in the Citranox solution.	Sonicate in deionized water for 2 minutes. Repeat 3 times with fresh water each time.[3][4]	Thoroughly rinse with deionized water and allow to air dry or blow dry with clean argon or nitrogen.
Moderate	Rinse cones with deionized water. Soak in 2% Citranox solution.	Gently wipe both sides of the cones with a cotton swab dipped in the Citranox solution.	Place cones in a 2% Citranox solution and sonicate for 4 minutes. Follow with sonication in deionized water for 2 minutes (repeat 3 times with fresh water). [3][4]	Thoroughly rinse with deionized water and allow to air dry or blow dry with clean argon or nitrogen.
Severe	Rinse cones with deionized water. Soak in 2-5% nitric acid for 5 minutes (do not exceed 5 minutes).[3][4]	Gently wipe both sides of the cones with a cotton swab dipped in the nitric acid solution.	Sonicate in deionized water for 2 minutes. Repeat at least 3 times with fresh water to ensure all acid is removed.[3][4]	Thoroughly rinse with deionized water and allow to air dry or blow dry with clean argon or nitrogen.

Important Note: Excessive cleaning, especially with nitric acid, can shorten the lifetime of the cones.[3]

Workflow for Interface Cone Cleaning





Click to download full resolution via product page

Caption: Workflow for cleaning MC-ICP-MS interface cones.

# Protocol 2: Cleaning of Nebulizer and Spray Chamber

#### Materials:

- · High-purity deionized water
- 5% nitric acid (HNO₃)
- Detergent solution (e.g., 25% Fluka RBS-25 or Triton X-100)
- Methanol
- Nebulizer cleaning tool (for backflushing)

#### Procedure for Nebulizer:

Never sonicate the nebulizer or use a wire to clear blockages.



- Routine Cleaning: Backflush the nebulizer with deionized water, followed by methanol, using a dedicated cleaning tool.
- · For Blockages or Deposits:
  - Soak the nebulizer in 5% nitric acid for approximately 30 minutes.
  - Backflush with the cleaning solution.
  - Rinse thoroughly by backflushing with deionized water.

#### Procedure for Spray Chamber:

- Routine Cleaning:
  - Soak the spray chamber in a 5% nitric acid solution for at least 30 minutes.
  - Rinse thoroughly with deionized water and allow to dry.
- For Poor Precision or Visible Droplets:
  - Soak the spray chamber overnight in a 25% detergent solution.[5][6]
  - Rinse thoroughly with deionized water and allow to dry completely before reinstallation.

# Quantitative Data on Washout Efficiency

While specific quantitative data for strontium washout is highly dependent on the instrument, sample matrix, and concentration levels, the following table provides a general guideline for expected washout performance with different rinse solutions. Users should perform their own washout tests to determine the optimal parameters for their specific application.



Rinse Solution	Typical Washout Time for High Sr	Expected Background Reduction	Notes
2% Nitric Acid	2-5 minutes	Returns to baseline for moderately high Sr concentrations.	Standard for most applications.
5% Nitric Acid	1-3 minutes	Faster return to baseline than 2% nitric acid.	Good for more persistent memory effects.
10% Nitric Acid (short rinse)	< 1 minute	Rapid reduction of high-level contamination.	Should be followed by a standard 2% nitric acid rinse to reequilibrate the system. Use with caution as it can be more corrosive to instrument components.
2% Nitric Acid + 0.01% Triton X-100	2-4 minutes	Can be more effective for samples with high dissolved solids or organic matrices.	The surfactant helps to wet surfaces and remove deposits.

This technical support center guide provides a comprehensive overview of troubleshooting strontium memory effects in MC-ICP-MS. By following these FAQs, troubleshooting guides, and experimental protocols, researchers can effectively manage and mitigate strontium carryover, leading to more accurate and reliable isotopic data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Care of ICP-MS Cones | Glass Expansion [geicp.com]
- 2. instrument-solutions.com [instrument-solutions.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Strontium Memory Effects in MC-ICP-MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083252#troubleshooting-memory-effects-in-mc-icp-ms-for-strontium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com